molecular formula C6H10O4S4 B14142130 Diethyl tetrasulfane-1,4-dicarboxylate CAS No. 88766-62-5

Diethyl tetrasulfane-1,4-dicarboxylate

Cat. No.: B14142130
CAS No.: 88766-62-5
M. Wt: 274.4 g/mol
InChI Key: UMPQNFJDUAVXFB-UHFFFAOYSA-N
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Description

Diethyl tetrasulfane-1,4-dicarboxylate is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl tetrasulfane-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl malonate with sulfur monochloride. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the tetrasulfane linkage.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the tetrasulfane linkage, yielding simpler sulfur-containing compounds.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Various ester derivatives.

Scientific Research Applications

Diethyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfur atoms into molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl tetrasulfane-1,4-dicarboxylate involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can modify biological molecules such as proteins and nucleic acids. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl disulfane-1,4-dicarboxylate
  • Diethyl trisulfane-1,4-dicarboxylate
  • Diethyl pentasulfane-1,4-dicarboxylate

Uniqueness

Diethyl tetrasulfane-1,4-dicarboxylate is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to its analogs. The presence of four sulfur atoms allows for unique redox behavior and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

88766-62-5

Molecular Formula

C6H10O4S4

Molecular Weight

274.4 g/mol

IUPAC Name

ethyl (ethoxycarbonyltetrasulfanyl)formate

InChI

InChI=1S/C6H10O4S4/c1-3-9-5(7)11-13-14-12-6(8)10-4-2/h3-4H2,1-2H3

InChI Key

UMPQNFJDUAVXFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SSSSC(=O)OCC

Origin of Product

United States

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